![molecular formula C20H17BrN4O2 B2499807 6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one CAS No. 2380185-08-8](/img/structure/B2499807.png)
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound belongs to a class of compounds known as triazoloquinazolines. These are fused heterocyclic compounds that contain a triazole ring and a quinazoline moiety . They are known for their significant biological and pharmacological properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, triazoloquinazolines are generally synthesized through a series of reactions involving arylamidines and sodium ethyl formylacetate or ethyl propiolate to give pyrimidinones . The structures of these derivatives are usually confirmed by spectroscopic techniques .Chemical Reactions Analysis
Triazoloquinazolines can undergo a variety of chemical reactions, but the specific reactions would depend on the substituents present on the molecule .科学的研究の応用
Quinazoline Derivatives in Medicinal Chemistry
Quinazoline derivatives constitute a crucial class of fused heterocycles found in more than 200 naturally occurring alkaloids. These compounds have been extensively studied for their biological activities, which include antibacterial effects against pathogens like Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. The chemical stability and versatility of the quinazolinone nucleus allow for the introduction of various bioactive moieties, leading to the creation of potential medicinal agents. The solubility challenges and the quest for bioavailable derivatives underscore the ongoing research in medicinal chemistry aimed at addressing antibiotic resistance through novel quinazoline derivatives (Tiwary et al., 2016).
Triazole Derivatives and Antibacterial Activity
1,2,4-Triazole and its hybrids exhibit significant antibacterial activity, particularly against Staphylococcus aureus. These compounds, known for their role as inhibitors of DNA gyrase, topoisomerase IV, and other bacterial targets, present a promising avenue for developing new anti-S. aureus agents. The exploration of 1,2,4-triazole derivatives has led to clinically used hybrids like cefatrizine and radezolid, highlighting the potential of triazole-containing compounds in treating bacterial infections (Li & Zhang, 2021).
Optoelectronic Applications
Quinazoline derivatives have found applications beyond medicinal chemistry, extending into the field of optoelectronics. Research has shown that these compounds, when incorporated into π-extended conjugated systems, offer great value for developing novel optoelectronic materials. Their utility in fabricating materials for organic light-emitting diodes (OLEDs), including white OLEDs and highly efficient red phosphorescent OLEDs, is particularly noteworthy. This underscores the versatility of quinazoline derivatives in both biological and material sciences (Lipunova et al., 2018).
作用機序
将来の方向性
Triazoloquinazolines, due to their significant biological and pharmacological properties, are an active area of research in medicinal chemistry. Future directions could include the design and synthesis of new derivatives, evaluation of their biological activities, and development of drugs based on these compounds .
特性
IUPAC Name |
6-[2-(4-bromophenyl)-2-oxoethyl]-2-propyl-[1,2,4]triazolo[1,5-c]quinazolin-1-ium-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN4O2/c1-2-5-18-22-19-15-6-3-4-7-16(15)24(20(27)25(19)23-18)12-17(26)13-8-10-14(21)11-9-13/h3-4,6-11H,2,5,12H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJFVMGUGKMYJH-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN2C(=[NH+]1)C3=CC=CC=C3N(C2=O)CC(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN4O2+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。